3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride
Overview
Description
“3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride” is a chemical compound with the CAS Number: 39913-88-7 . It has a molecular weight of 226.73 . The compound is a powder at room temperature .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 182-183 degrees Celsius .
Scientific Research Applications
Antitumor Activity of Glycosyl Thiazol-2-imines
Glycosyl thiazol-2-imines have been synthesized and evaluated for their antitumor activity against various carcinoma cell lines. One study found that these compounds exhibited significant antitumor activities, with specific derivatives showing high activity against cervical, colon, and liver carcinoma cell lines (Qing Zhao et al., 2010).
Organic Electronics
Thiazole-based compounds, known for their electron-accepting properties due to the electron-withdrawing nitrogen of the imine group, have been utilized in the development of high-performance organic semiconductors. These materials have found applications in organic field-effect transistors, solar cells, and light-emitting diodes, demonstrating the versatility of thiazole derivatives in electronic devices (Yuze Lin et al., 2012).
Corrosion Inhibition
N-(Benzo[d]thiazol-2-yl)-1-phenylethan-1-imines have been explored for their efficiency in inhibiting corrosion of mild steel in hydrochloric acid. These studies utilize gravimetric analysis, adsorption isotherms, and electrochemical methods to demonstrate the compounds' effectiveness in protecting mild steel in acidic media, highlighting the potential industrial application of similar thiazol-2-imine derivatives in corrosion inhibition (B. Chugh et al., 2019).
Synthesis and Characterization of Organic Compounds
Research on thiazol-2-imine derivatives includes studies on their synthesis and characterization, revealing a diverse range of applications from methodological developments in organic synthesis to the preparation of compounds with potential biological activity. For example, a novel and convenient synthesis of thiazol-2(3H)-imine-linked glyco-conjugates has been developed, providing a methodology that avoids the use of toxic and lachrymatory compounds, offering a safer and more efficient approach to these potentially bioactive glycoconjugates (Guobin Zhou et al., 2008).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-benzyl-1,3-thiazol-2-imine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.ClH/c11-10-12(6-7-13-10)8-9-4-2-1-3-5-9;/h1-7,11H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUPICKBYJNSEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CSC2=N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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